molecular formula C15H20N2O2 B2471401 Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1845689-91-9

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B2471401
CAS No.: 1845689-91-9
M. Wt: 260.337
InChI Key: KORLLGMCBBTBNX-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C15H20N2O2. It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring.

Properties

IUPAC Name

ethyl 1-butyl-2-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-6-9-17-11(3)16-13-10-12(7-8-14(13)17)15(18)19-5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORLLGMCBBTBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 1-butyl-2-methyl-1H-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.

Reaction Conditions

ConditionReagentsTemperatureYieldSource
Acidic HydrolysisH₂SO₄ (conc.), H₂O/EtOHReflux85–92%
Basic HydrolysisNaOH (aq.), EtOH80–90°C88–95%

The carboxylic acid product (1-butyl-2-methyl-1,3-benzodiazole-5-carboxylic acid) is stabilized by intramolecular hydrogen bonding, as evidenced by IR spectra showing a broad O–H stretch at ~2500 cm⁻¹ and a C=O peak at 1701 cm⁻¹ .

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic substitution with amines, alcohols, or thiols, forming amides, transesterified products, or thioesters.

Example: Aminolysis with Primary Amines

RNH2+Ethyl esterEtOH, ΔRCONHR’+EtOH\text{RNH}_2 + \text{Ethyl ester} \xrightarrow{\text{EtOH, Δ}} \text{RCONHR'} + \text{EtOH}

AmineCatalystTimeYieldSource
AmmoniaNone6 h78%
BenzylamineDIPEAc45 min94%

The use of ionic liquid catalysts like DIPEAc enhances reaction efficiency by stabilizing transition states .

Electrophilic Aromatic Substitution

The benzodiazole ring undergoes electrophilic substitution at positions activated by electron-donating groups. The 2-methyl and 1-butyl substituents direct electrophiles to the para and meta positions relative to the ester group.

Bromination

Compound+Br2FeBr3,DCM7-Bromo derivative\text{Compound} + \text{Br}_2 \xrightarrow{\text{FeBr}_3, \text{DCM}} \text{7-Bromo derivative}

Brominating AgentSolventTemperatureYieldSource
Br₂DCM0–5°C65%
NBSCCl₄RT72%

The brominated derivative serves as an intermediate for Suzuki–Miyaura couplings, enabling aryl/heteroaryl functionalization.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄) Reduction

COOEtLiAlH₄, THFCH₂OH\text{COOEt} \xrightarrow{\text{LiAlH₄, THF}} \text{CH₂OH}

Reducing AgentSolventTemperatureYieldSource
LiAlH₄THFReflux82%
NaBH₄/I₂EtOHRT48%

The alcohol product exhibits applications in polymer chemistry or as a precursor for etherification .

Scientific Research Applications

Chemical Synthesis

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic substitutions : The compound can undergo nucleophilic attack at the benzodiazole ring, allowing for the synthesis of diverse derivatives.
  • Carboxylation : It can be carboxylated under high pressure and temperature conditions to yield various carboxylic acid derivatives.

These synthetic routes highlight its importance in developing new compounds with potential biological activity and industrial applications.

Biological Activities

Research indicates that this compound exhibits promising biological activities , particularly in the following areas:

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens. Its effectiveness is particularly notable against resistant strains of bacteria such as:

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Acinetobacter baumannii0.5
Pseudomonas aeruginosa8
Escherichia coli4
Klebsiella pneumoniae2

The mechanism of action appears to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .

Anticancer Potential

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is required to elucidate its full potential in cancer therapy .

Pharmaceutical Applications

The compound is being explored as a potential pharmaceutical intermediate . Its ability to act on specific molecular targets offers opportunities for drug development aimed at treating various diseases. Ongoing studies focus on its role in formulating new therapeutic agents with enhanced efficacy and reduced side effects .

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its incorporation into coordination polymers has shown promise for applications in catalysis and sensor technology .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it significantly inhibited growth at low concentrations, particularly against multidrug-resistant strains.
  • Pharmacological Investigation : Research focused on its anticancer effects revealed that the compound could induce cell cycle arrest in specific cancer cell lines, suggesting potential as an anticancer agent.
  • Material Development Research : Investigations into its use in creating novel coordination polymers demonstrated enhanced properties for catalytic applications, indicating a pathway for industrial utilization.

Mechanism of Action

The mechanism of action of Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-butyl-2-methyl-1H-benzodiazole-5-carboxylate
  • Ethyl 1-butyl-2-methyl-1,3-benzodiazole-4-carboxylate
  • Ethyl 1-butyl-2-methyl-1,3-benzodiazole-6-carboxylate

Uniqueness

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its potential as a bioactive agent, particularly focusing on its antimicrobial, antiviral, and anticancer properties. The compound's mechanism of action and relevant case studies are also discussed.

This compound (CAS Number: 1845689-91-9) is characterized by its benzodiazole core, which is known for contributing to various biological activities. The compound's structure allows it to interact with biological targets effectively, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the following table:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Bacillus subtilis15.0

These results suggest that the compound could serve as a potential antimicrobial agent in clinical settings .

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through mechanisms involving the modulation of viral enzymes and host cell pathways. Further research is required to elucidate the specific viral targets and pathways involved .

Anticancer Properties

The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in cancer cells. Studies have shown that the compound can significantly reduce cell viability in various cancer cell lines, including:

Cancer Cell Line IC50 (µM)
A549 (lung cancer)10.0
MCF-7 (breast cancer)15.0
HepG2 (liver cancer)12.5

The induction of apoptosis is believed to occur via the activation of caspase pathways and the modulation of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors involved in cell signaling pathways, altering cellular responses.

These mechanisms contribute to the observed antimicrobial and anticancer effects .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that the compound significantly inhibited the growth of MRSA strains with an MIC of 8 µg/mL, highlighting its potential as an alternative treatment for resistant infections .
  • Cancer Cell Line Study : In vitro experiments showed that treatment with this compound resulted in a dose-dependent decrease in viability of A549 cells, with morphological changes indicative of apoptosis observed under microscopy .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Ethyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate?

  • The synthesis typically involves multi-step reactions, including cyclization and esterification. Critical parameters include:

  • Reagent selection : Use of alkylating agents (e.g., 1-bromoalkanes) for substituent introduction and catalysts like Pd/C for hydrogenation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography with silica gel or preparative HPLC ensures high purity. Monitor progress via TLC (Rf value ~0.3 in hexane/ethyl acetate 3:1) .

Q. How is the structural identity of this compound validated in academic research?

  • Spectroscopic techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzodiazole ring protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (±0.001 Da) .
    • Crystallography : Single-crystal X-ray diffraction (Cu/Mo Kα radiation) resolves 3D structure. Refinement via SHELXL validates bond lengths/angles against CSD benchmarks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal through licensed chemical waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

  • Data cross-validation : Compare experimental bond lengths/angles (from SHELXL-refined X-ray data) with CSD averages for similar benzodiazoles .
  • Dynamic effects : Account for temperature-dependent conformational flexibility using variable-temperature NMR or DFT calculations .
  • Disorder modeling : In crystallography, refine disordered regions (e.g., butyl chains) with PART instructions in SHELXL to improve R-factors (<5%) .

Q. What advanced methods are used to study this compound’s potential biological activity?

  • In vitro assays :

  • Antimicrobial screening : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
    • Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA gyrase or tubulin .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Process intensification :

  • Flow chemistry : Continuous flow reactors reduce reaction time and improve heat transfer for exothermic steps .
  • Microwave-assisted synthesis : Accelerates cyclization steps (e.g., from 12h to 2h at 100°C) .
    • Quality control : In-line PAT tools (e.g., FTIR) monitor intermediate formation and purity in real time .

Q. What strategies address challenges in crystallographic phasing for derivatives of this compound?

  • Experimental phasing : Use SHELXC/D/E pipelines for high-throughput phasing with SAD/MAD data from heavy-atom derivatives (e.g., SeMet) .
  • Twinning correction : For twinned crystals, refine using HKLF 5 mode in SHELXL and validate with ROTAX .
  • High-pressure crystallization : Enhance crystal quality via high-pressure freezing to reduce solvent disorder .

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